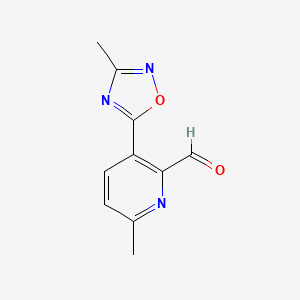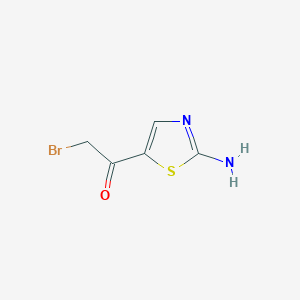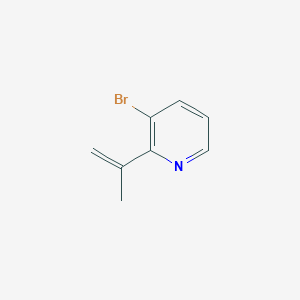
3-Bromo-2-(prop-1-EN-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(prop-1-EN-2-YL)pyridine is a brominated pyridine derivative. Pyridine derivatives are significant in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through various methods. One common approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Another method includes copper-mediated aerobic oxidative coupling to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(prop-1-EN-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form imidazopyridines, which can be further transformed into other skeletons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Iodine (I2): and tert-Butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions.
Copper catalysts: for aerobic oxidative coupling reactions.
Major Products Formed
Major products formed from these reactions include:
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage promoted by I2 and TBHP.
3-bromoimidazopyridines: Formed via one-pot tandem cyclization/bromination.
Applications De Recherche Scientifique
3-Bromo-2-(prop-1-EN-2-YL)pyridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(prop-1-EN-2-YL)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine atom and propenyl group contribute to its reactivity and ability to form various chemical bonds. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(prop-1-en-2-yl)pyridine: Another brominated pyridine derivative with similar reactivity and applications.
Thiazolo[4,5-b]pyridines: Pyridine-based heterocyclic derivatives with significant pharmacological effects and therapeutic applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H8BrN |
|---|---|
Poids moléculaire |
198.06 g/mol |
Nom IUPAC |
3-bromo-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-5H,1H2,2H3 |
Clé InChI |
QBNGCHDVAZRFGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(C=CC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


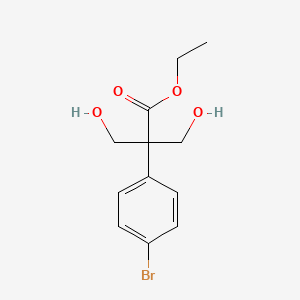

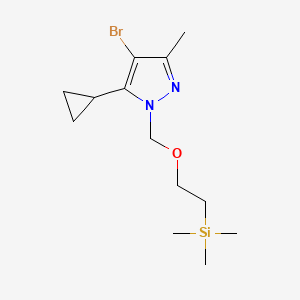
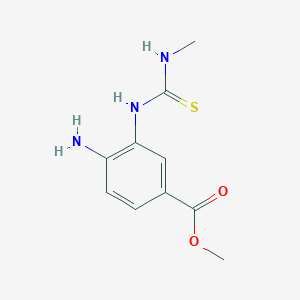
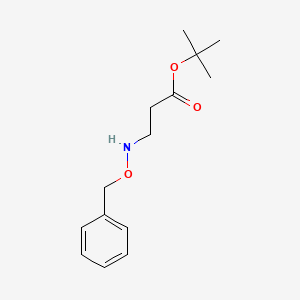
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
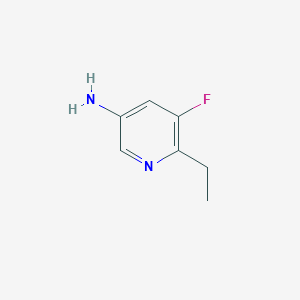
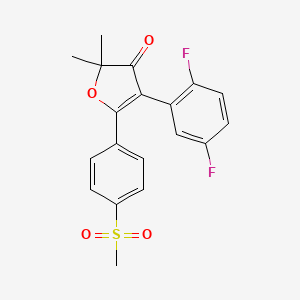
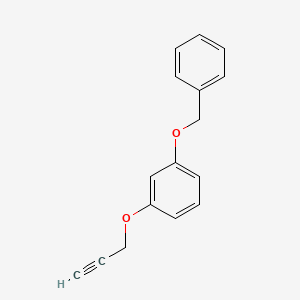
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
